Idose, D-

概要

説明

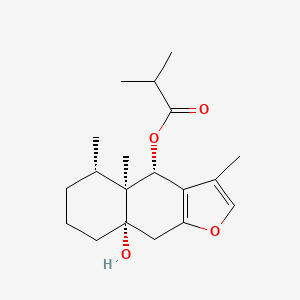

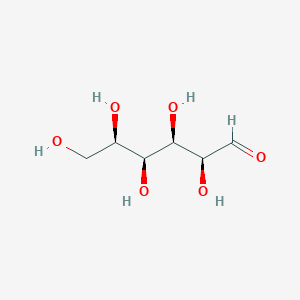

D-Idose is a hexose, a six-carbon monosaccharide . It has an aldehyde group and is classified as an aldose . Interestingly, D-Idose is not found in nature, but its uronic acid, iduronic acid, is important . It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .

Synthesis Analysis

A practical synthesis of the very rare sugar D-Idose and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid requires only isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 .Molecular Structure Analysis

The molecular structure of D-Idose is characterized by the presence of an aldehyde group and it being an aldose . The first and third hydroxyls point the opposite way from the second and fourth .Chemical Reactions Analysis

The Kiliani reaction of D-glucose with sodium cyanide, to give the sodium salts of the epimeric D-ido and L-gluco-heptonic acids in a ratio of approximately 1:4, has been a massive industrial process for many decades .Physical And Chemical Properties Analysis

D-Idose is the most unstable of all the aldohexoses and a stable precursor which can be stored and then converted under very mild conditions into D-Idose is easily prepared .科学的研究の応用

Aldose Reductase Activity

D-Idose serves as an alternative substrate to D-glucose for studying aldose reductase, an enzyme linked to diabetic complications. Researchers Balestri et al. (2015) discovered that aldose reductase can act efficiently on L-idose, which is structurally similar to D-glucose. This makes L-idose a suitable alternative for studying the enzyme's kinetics and inhibition, particularly in conditions where D-glucose is not an ideal substrate for in vitro investigation (Balestri et al., 2015).

Anti-Proliferative Activity Against Cancer Cells

A study by Ishiyama et al. (2020) evaluated the anti-proliferative activity of rare aldohexoses, including D-Idose, against human leukemia and prostate cancer cell lines. They found that D-Idose inhibited cell proliferation in leukemia cells, suggesting its potential in cancer therapy. The study also highlighted the importance of the aldose structure and C-6 hydroxy group in D-Idose for its anti-proliferative activity (Ishiyama et al., 2020).

Synthesis and Stability

Liu et al. (2019) developed a practical synthesis of D-Idose from ido-heptonic acid. This synthesis process involves isopropylidene protection, cleavage of the C6-C7 bond, and selective reduction. Their work addresses the stability challenges of D-Idose, which is known to be one of the most unstable aldohexoses (Liu et al., 2019).

Biological Activity in Model Organisms

Sakoguchi et al. (2016) investigated the growth inhibitory effects of various aldohexose stereoisomers, including L-Idose, on the model organism Caenorhabditis elegans. They discovered that L-Idose showed significant growth inhibition, suggesting its potential as a research tool in biological studies (Sakoguchi et al., 2016).

Conformational Flexibility Studies

Research by Cloutier et al. (2022) explored the conformational flexibility of idose, a trait distinguishing it from other aldohexoses. Their study on benzylidene acetal-protected β-d-idopyranosides provides insights into the structural characteristics and conformational behavior of idose in solution (Cloutier et al., 2022).

Hetero-Bifunctional Spacer for Chemical Probes

Hamagami et al. (2016) designed 6-azido-6-deoxy-l-idose for use as a hetero-bifunctional spacer in the synthesis of azido-containing chemical probes. This idose derivative showed higher reactivity towards oxime formation than glucose derivatives, making it useful in the development of probes for biological function elucidation (Hamagami et al., 2016).

Safety And Hazards

The safety data sheet for D-Idose suggests avoiding breathing mist, gas, or vapors and avoiding contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

The FDA approval of iDose TR represents a significant milestone for Glaukos following an extensive pioneering journey since the inception of the original idea nearly 15 years ago . Today’s approval ushers in a new era of interventional glaucoma therapy by enabling a more proactive and reliable approach for patients in need .

特性

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015881 | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Idose, D- | |

CAS RN |

5978-95-0, 2152-76-3 | |

| Record name | D-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

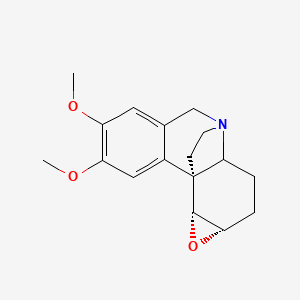

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)